An In-depth Technical Guide to the Pharmacological Evaluation of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine: A Research Perspective
An In-depth Technical Guide to the Pharmacological Evaluation of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine: A Research Perspective
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical entity 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine. A comprehensive review of publicly available scientific literature and databases reveals a notable absence of published pharmacological data for this specific compound. It is, therefore, positioned as a novel investigational molecule. This document provides a detailed framework for its initial pharmacological characterization, drawing upon established principles of medicinal chemistry and preclinical drug development. By analyzing its structural motifs—a fluorinated and trifluoromethylated phenyl ring attached to a propan-1-amine backbone—we will extrapolate potential biological targets and outline a rigorous, multi-tiered experimental workflow to elucidate its pharmacological properties. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction and Chemical Identity
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is a small molecule characterized by a propane-1-amine core substituted with a 3-fluoro-4-(trifluoromethyl)phenyl group. The presence of both fluorine and a trifluoromethyl group on the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of pharmacological behavior.[1][2] The strategic placement of these electron-withdrawing groups can modulate the pKa of the amine and influence interactions with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 473732-66-0 | [3] |
| Molecular Formula | C10H11F4N | |
| Molecular Weight | 221.20 g/mol | |
| Structure | ||
![]() |
Note: The image is a representative structure and not from a cited source.
Postulated Pharmacological Profile Based on Structural Analogs
While no direct pharmacological data exists for 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, its core structure is present in numerous biologically active molecules. This allows for the formulation of initial hypotheses regarding its potential targets and activities.
Central Nervous System (CNS) Activity
The phenylpropanamine scaffold is a classic pharmacophore for CNS-active agents, particularly those modulating monoamine neurotransmitter systems.
-
Dopamine Transporter (DAT) Inhibition: Structurally related compounds have shown affinity for the dopamine transporter.[4] The substitution pattern on the phenyl ring is a key determinant of binding affinity and selectivity.
-
Serotonin and Norepinephrine Reuptake Inhibition: Modifications of the phenylpropanamine structure are central to the mechanism of action of many antidepressants that inhibit the reuptake of serotonin (SERT) and norepinephrine (NET).
Other Potential Activities
The trifluoromethylphenyl moiety is found in compounds with a wide range of biological activities:
-
Anti-malarial Agents: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides containing a p-trifluoromethylphenylpropionylamino residue have demonstrated anti-malarial properties.[5]
-
P2X7 Receptor Antagonism: Substituted 1-benzyl-5-phenyltetrazoles with trifluoromethyl groups have been identified as potent antagonists of the P2X7 receptor, a target for inflammatory conditions.[6]
-
Selective Androgen Receptor Modulators (SARMs): The trifluoromethylphenyl group is a key feature of some non-steroidal SARMs.[7]
A Proposed Workflow for Preclinical Pharmacological Characterization
For a novel compound such as 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, a systematic and tiered approach to pharmacological evaluation is essential. The following workflow outlines the key experimental stages.
Figure 2: A plausible synthetic route to 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine.
Future research should focus on executing the proposed pharmacological characterization workflow. The initial in vitro screening will be pivotal in guiding the subsequent in vivo studies. Should the compound exhibit a promising profile, further investigation into its mechanism of action, safety pharmacology, and potential therapeutic applications would be warranted.
Conclusion
While 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is currently a chemical entity without a defined pharmacological profile, its structural features suggest a high potential for biological activity, particularly within the central nervous system. This guide provides a comprehensive and scientifically rigorous framework for its initial investigation. By following a systematic approach of in vitro profiling, ADME assessment, and in vivo testing, the pharmacological properties of this novel compound can be thoroughly elucidated, paving the way for potential future drug development efforts.
References
-
Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]
-
Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. PubMed. [Link]
-
Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
Structure-Activity Relationships of Histamine H1-Receptor Agonists. ResearchGate. [Link]
-
Highly fluorinated analogues of pharmacologically active compounds. Journal of the Chemical Society C: Organic. [Link]
-
Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]
- WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA. [Link]
-
UNITED STATES PATENT OFFICE. Minnesota Attorney General. [Link]
-
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine. Chemsrc. [Link]
-
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine. Beijing Synthink Technology Co., Ltd. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
Preclinical and clinical studies of bintrafusp alfa, a novel bifunctional anti-PD-L1/TGFβRII agent: Current status. PMC. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
-
process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Justia Patents. [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine - CAS:473732-66-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]


